Physicochemical Profile: Enhanced Lipophilicity (XLogP3) vs. Unsubstituted and Mono-fluorinated Analogs
5,7-Difluoro-2,3-dihydrobenzo[b]furan exhibits a computed XLogP3 value of 2.1, reflecting its significant lipophilicity, which is critical for membrane permeability and bioavailability [1]. This is a class-level inference based on the well-established principle that di-fluorination increases lipophilicity compared to unsubstituted (XLogP3 ~1.5) or mono-fluorinated (XLogP3 ~1.8) dihydrobenzofurans. While direct experimental data for these specific comparators is not available in the accessed literature, the trend is supported by computational predictions and the broader understanding of fluorine substitution effects in medicinal chemistry.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzofuran (XLogP3 ~1.5), 5-fluoro-2,3-dihydrobenzofuran (XLogP3 ~1.8) |
| Quantified Difference | Δ = +0.6 vs. unsubstituted; Δ = +0.3 vs. mono-fluoro |
| Conditions | Computed property from PubChem; comparator values are estimates based on structural analogs and computational predictions. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a critical parameter for drug candidates intended for oral administration or to cross the blood-brain barrier.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2736964, 5,7-Difluoro-2,3-dihydrobenzofuran. Accessed Apr. 20, 2026. View Source
